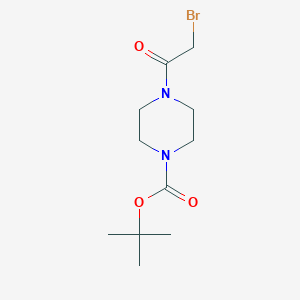

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJTTZCBJLCUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578677 | |

| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-12-2 | |

| Record name | tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a crucial bifunctional intermediate in medicinal chemistry and drug development. The molecule's structure, featuring a protected piperazine amine and a reactive bromoacetyl group, makes it an exceptionally versatile building block for introducing the piperazine moiety into target molecules through nucleophilic substitution.[1] This document moves beyond a simple recitation of steps, offering insights into the causality of experimental choices, rigorous safety protocols for handling hazardous reagents, and detailed methods for product characterization and validation. It is intended for an audience of researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Strategic Value of a Versatile Intermediate

The piperazine ring is a privileged scaffold in modern pharmacology, appearing in the structures of numerous marketed drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[2] Its prevalence is due to its ability to form multiple hydrogen bonds, modulate acid-base properties (pKa), and improve the pharmacokinetic profile of drug candidates by enhancing water solubility.[2]

This compound serves as a key precursor for leveraging these benefits. The molecule is strategically designed with two distinct functionalities:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for one of the piperazine nitrogens, preventing it from participating in undesired side reactions. This directing group ensures that functionalization occurs predictably at the other nitrogen.

-

An Electrophilic Bromoacetyl Group: The α-bromo ketone moiety is a potent electrophile, acting as a "reactive handle."[1] It readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), allowing for the covalent attachment of the piperazine scaffold to a larger molecule of interest.[1]

This guide details a reliable and scalable laboratory synthesis of this compound, focusing on the acylation of N-Boc-piperazine with bromoacetyl bromide.

Reaction Schematics and Underlying Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

Overall Reaction Scheme:

Mechanistic Rationale:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks the carbonyl carbon of bromoacetyl bromide. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The carbonyl double bond reforms, leading to the expulsion of a bromide ion, a good leaving group.

-

Acid Quenching: The reaction produces hydrogen bromide (HBr) as a byproduct. Triethylamine (Et₃N), a hindered organic base, is added to the reaction mixture to neutralize the HBr in situ. This is critical, as any free acid would protonate the starting N-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.

The choice of a very low temperature (-78 °C) is crucial for controlling the high reactivity of bromoacetyl bromide, minimizing potential side reactions and decomposition, and ensuring a clean reaction profile.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[3]

Materials and Equipment

| Reagents & Solvents | Equipment |

| N-Boc-piperazine | Three-neck round-bottom flask with stoppers |

| Bromoacetyl bromide | Magnetic stirrer and stir bar |

| Triethylamine (Et₃N), freshly distilled | Inert gas line (Nitrogen or Argon) with bubbler |

| Dichloromethane (DCM), anhydrous | Syringes and needles |

| Deionized Water | Low-temperature bath (Dry ice/acetone) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thermometer or thermocouple |

| Diethyl Ether (for recrystallization) | Separatory funnel |

| Rotary evaporator | |

| Vacuum filtration apparatus (Büchner funnel) |

Step-by-Step Experimental Procedure

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask under an inert atmosphere of nitrogen or argon. This is essential to prevent moisture from reacting with bromoacetyl bromide.

-

Reagent Preparation: In the inert atmosphere, dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. The volume of DCM should be sufficient to create a stirrable solution (e.g., approximately 0.3-0.5 M concentration of the piperazine).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is vital to allow the solution to reach thermal equilibrium before proceeding.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.0 eq.) to the cold solution dropwise via syringe. Causality: A slow, controlled addition is paramount to manage the exothermic nature of the acylation and prevent localized overheating, which could lead to side product formation. Maintain the internal temperature below -70 °C throughout the addition.

-

Reaction: Once the addition is complete, allow the mixture to stir at -78 °C for 3 hours.[3] This duration ensures the reaction proceeds to completion. A white precipitate, triethylamine hydrobromide (Et₃N·HBr), will form as the reaction progresses.

-

Quenching and Work-up: After 3 hours, remove the cold bath and allow the reaction to warm to room temperature. Dilute the mixture with additional dichloromethane.

-

Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash it with deionized water. This step removes the Et₃N·HBr salt and other water-soluble impurities. Separate the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Purification

The crude product is typically purified by recrystallization.

-

Dissolve the crude solid or oil in a minimal amount of a suitable hot solvent. Based on literature, recrystallization from diethyl ether is effective.[3]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified white solid product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.[3]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected results are summarized below.

| Analysis | Expected Result | Source |

| Appearance | White Solid | [3] |

| Yield | ~78% | [3] |

| Melting Point | 23-242°C (Note: This wide range from the source may be a typographical error. A sharper melting point is expected for a pure compound.) | [3] |

| ¹H NMR (250 MHz, CDCl₃) | δ: 3.87 (s, 2H), 3.61-3.57 (m, 2H), 3.55-3.47 (m, 4H), 3.46-3.41 (m, 2H), 1.46 (s, 9H). | [3] |

| ¹³C NMR (63 MHz, CDCl₃) | δ: 165.5, 154.5, 80.5, 46.6, 40.9, 28.4, 25.7. | [3] |

| IR (KBr, cm⁻¹) | 2965, 1689 (C=O, amide), 1632 (C=O, carbamate), 1417, 1246, 1167, 1023. | [3] |

Safety Precautions and Hazard Management

WARNING: Bromoacetyl bromide is a highly corrosive, toxic, and water-reactive substance. It is also a potent lachrymator (tear-inducing agent).[4][5] All handling must be performed inside a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[5]

-

Handling: Use syringes or cannulas for transferring the liquid. Never add water to bromoacetyl bromide, as the reaction is violent.[6][7] If quenching is necessary, add the bromide slowly to a large excess of a suitable nucleophile like isopropanol or a basic solution.

-

Spill Response: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials. For large spills, alert emergency responders.[6]

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8] An emergency shower should be readily accessible.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] An eyewash station must be available in the immediate work area.[4]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

-

Waste Disposal: All waste containing bromoacetyl bromide must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6]

Process Visualization: Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow diagram for the synthesis of the title compound.

Conclusion

The synthesis of this compound via the acylation of N-Boc-piperazine is a robust and efficient method for producing this valuable chemical intermediate. Success hinges on three core principles: the rigorous exclusion of moisture, precise temperature control to mitigate the reactivity of bromoacetyl bromide, and strict adherence to safety protocols. By understanding the chemical principles behind each step, researchers can confidently and safely execute this synthesis, enabling the development of novel molecular entities for drug discovery and other applications.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetyl Bromide. Retrieved from nj.gov. [Link]

-

Loba Chemie Pvt. Ltd. (2022, April 25). Safety Data Sheet: Bromoacetyl Bromide. Retrieved from lobachemie.com. [Link]

-

Al-Hourani, B. J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 1147-1154. [Link]

-

Rathi, E., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound | 112257-12-2 [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

Introduction: The Quintessential Bifunctional Building Block

This compound, a prominent member of the piperazine derivative family, stands as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a piperazine core, a labile tert-butyloxycarbonyl (Boc) protecting group, and a highly reactive α-bromoacetyl moiety, makes it an exceptionally versatile tool for the construction of complex molecular architectures.[1] The bromoacetyl group provides a potent electrophilic site for covalent bond formation, while the Boc-protected amine offers a stable, yet readily cleavable, handle for subsequent functionalization. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

| Property | Value |

| CAS Number | 112257-12-2[1] |

| Molecular Formula | C₁₁H₁₉BrN₂O₃[1] |

| Molecular Weight | 307.18 g/mol [2] |

| Appearance | White solid[2] |

| Melting Point | 23-242°C (Note: This wide range from the source may indicate decomposition or be a typographical error; other suppliers list ranges around 95-105°C)[2] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this building block are the first steps in its successful application.

Standard Synthetic Protocol

The most common and efficient synthesis involves the acylation of N-Boc-piperazine with bromoacetyl bromide or a related bromoacetylating agent. The reaction is typically performed at low temperatures to control reactivity and minimize side-product formation.

Experimental Protocol:

-

Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

Reaction: Continue stirring the mixture at -78 °C for 3 hours.

-

Work-up: Dilute the reaction mixture with additional DCM and wash with deionized water. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a solvent system like diethyl ether to yield this compound as a white solid.[2]

Caption: General Sₙ2 reactivity with nucleophiles.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is indispensable. It deactivates the distal nitrogen of the piperazine ring, preventing it from competing as a nucleophile in reactions intended for the bromoacetyl moiety. [3]This protection is robust under basic and nucleophilic conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This orthogonality allows for a two-stage synthetic strategy, making the compound a true bifunctional linker.

Applications in Drug Discovery and Development

The unique combination of a reactive electrophile and a protected nucleophile makes this compound a high-value asset in the synthesis of novel therapeutics.

Covalent Modulators and Inhibitors

The bromoacetyl group is an effective "warhead" for targeted covalent inhibitors. By positioning this group within a ligand designed to bind to a specific protein, a covalent bond can be formed with a nearby nucleophilic amino acid residue (e.g., Cys, His, Lys) in the protein's binding site. This irreversible binding can lead to enhanced potency and prolonged duration of action. [1]

Bifunctional Linker Chemistry

This is arguably the most significant application. The compound is an ideal linker for tethering two different molecular entities. This is a core strategy in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). [4][5][6] PROTAC/ADC Synthesis Workflow:

-

Step 1 (Alkylation): The bromoacetyl end of the linker is reacted with a functional group (e.g., a thiol or amine) on the first molecule (Molecule A, such as a payload drug or a protein ligand).

-

Step 2 (Deprotection): The Boc group is removed with acid to expose the secondary amine of the piperazine ring.

-

Step 3 (Coupling): The newly freed amine is coupled to the second molecule (Molecule B, such as an E3 ligase binder or an antibody) typically through an amidation or reductive amination reaction.

Caption: Workflow for use as a bifunctional linker.

Piperazine Scaffold Introduction

The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. [7]This reagent provides a straightforward method for incorporating a pre-functionalized, protected piperazine moiety into a lead compound during optimization studies.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's reactive nature. While a specific safety data sheet for the title compound is not available in the search results, data for structurally similar bromoacetyl and piperidine compounds provide strong guidance. [8][9]

| Hazard Category | GHS Classification and Precautionary Statements |

|---|---|

| Acute Toxicity | Warning: Harmful if swallowed (H302). Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. [9][10] |

| Skin Irritation | Warning: Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of water. [9] |

| Eye Irritation | Danger/Warning: Causes serious eye damage/irritation (H318/H319). Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] |

| Respiratory Irritation | Warning: May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. [9]|

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a chemical fume hood to ensure adequate ventilation. [8][11]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). [8]* Eye Protection: Use chemical safety goggles or a face shield. [10]* Skin and Body Protection: Wear a lab coat. A full suit may be required depending on the scale and nature of the work. [8] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]* For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [8]

References

- Benchchem. (n.d.). This compound | 112257-12-2.

- ChemicalBook. (2023). This compound | 112257-12-2.

- Aaron Chemicals LLC. (2021). tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate Safety Data Sheet.

- PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

- MedChemExpress. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | PROTAC Linker.

- MedChemExpress. (n.d.). Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | PROTAC Linker.

- MedChemExpress. (2023). tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Safety Data Sheet.

- Fisher Scientific. (2021). tert-Butyl bromoacetate Safety Data Sheet.

- Thermo Fisher Scientific. (2021). tert-Butyl bromoacetate Safety Data Sheet.

- Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Maslennikov, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 70(2), 107-114.

- PubChemLite. (n.d.). Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3).

- Ambeed. (n.d.). 112257-12-2 | this compound.

- Smolecule. (n.d.). Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate.

- Ghorbani, F., et al. (2021).

- BOC Sciences. (2022). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.

- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.

- ChemicalBook. (n.d.). 4-(2-amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester(192130-34-0) 1h nmr.

- Zhang, L., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863.

- Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- Walsh, S. J., et al. (2015). Current ADC Linker Chemistry. The AAPS Journal, 17(5), 1077–1087.

- Organic Syntheses. (n.d.). Acetamide, N-bromo-.

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 112257-12-2 [chemicalbook.com]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aaronchem.com [aaronchem.com]

- 9. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a heterobifunctional synthetic building block, has emerged as a cornerstone reagent in medicinal chemistry. Its unique architecture, combining a Boc-protected piperazine scaffold with a reactive α-bromoacetyl moiety, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive technical overview of its applications, elucidating the chemical principles that underpin its utility. We will delve into its role in the construction of targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), supported by detailed reaction mechanisms, step-by-step experimental protocols, and strategic insights into its application.

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary drug discovery, the demand for modular and efficient synthetic strategies is paramount. This compound (CAS No: 112257-12-2) has garnered significant attention due to its dual functionality.[1] The molecule can be dissected into three key components, each contributing to its synthetic versatility:

-

The Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The piperazine motif is considered a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. Its presence can enhance aqueous solubility, modulate basicity (pKa), and provide a rigid framework for orienting pharmacophoric groups.[2]

-

The Bromoacetyl Group: This α-halo ketone serves as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups through substitution reactions.[1]

-

The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group temporarily masks the nucleophilicity of one of the piperazine nitrogens. This protection is crucial for regioselective reactions, allowing chemists to direct modifications to the second piperazine nitrogen via the bromoacetyl group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, unmasking the second nitrogen for further functionalization.[3]

This guide will explore the practical applications of this reagent, providing both the conceptual framework and the detailed methodologies required for its successful implementation in a research setting.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is essential for its effective and safe use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 112257-12-2 | [1] |

| Molecular Formula | C₁₁H₁₉BrN₂O₃ | [1] |

| Molecular Weight | 307.18 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 23-242 °C (Note: a wide range is reported, may depend on purity) | [4] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1] |

Safety and Handling: this compound is classified as acutely toxic (oral, Category 4).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

Core Reactivity and Synthetic Applications

The primary utility of this reagent lies in the electrophilicity of the bromoacetyl group, which readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the covalent attachment of the piperazine moiety to other molecules.

Caption: General Sₙ2 reaction pathway.

Synthesis of Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different pharmacophoric elements that bind to the ATP-binding pocket of the kinase. While specific synthesis routes for blockbuster drugs like Ibrutinib or Palbociclib may use analogous building blocks, the following represents a general and highly applicable strategy for synthesizing kinase inhibitor precursors using this compound.

Example: Coupling with an Amino-heterocycle

Many kinase inhibitors feature a hinge-binding amino-heterocycle. The reaction below illustrates the coupling of our title reagent with a generic amino-pyrimidine, a common motif in kinase inhibitors.

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

Materials:

-

This compound (1.0 eq)

-

Amino-heterocycle (e.g., 2-amino-5-bromopyridine) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Coupling Reaction:

-

To a stirred suspension of the amino-heterocycle and K₂CO₃ in anhydrous acetonitrile, add a solution of this compound in acetonitrile.

-

Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in DCM (0.1 M).

-

Add TFA (5-10 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final kinase inhibitor precursor.

-

Application in PROTACs as a Linker Building Block

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC. The piperazine moiety is increasingly being incorporated into PROTAC linkers to enhance solubility and provide a degree of conformational rigidity, which can be beneficial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[2][5][6]

This compound is an excellent starting material for constructing such linkers. The bromoacetyl group allows for attachment to one of the PROTAC's ligands (or a component of the linker), and after deprotection, the newly freed piperazine nitrogen can be coupled to the other ligand (or the rest of the linker).

Caption: PROTAC synthesis using the piperazine building block.

Representative Protocol: Synthesis of a Piperazine-Containing PROTAC Linker

This protocol outlines a general strategy for incorporating the piperazine-acetyl moiety into a PROTAC linker.

Materials:

-

This compound (1.0 eq)

-

A molecule containing a nucleophilic group (e.g., a phenol on a POI ligand or a thiol on a linker fragment) (1.0 eq)

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

-

An appropriate solvent (e.g., DMF or Acetonitrile)

-

Reagents for Boc deprotection (TFA/DCM or HCl/Dioxane)

-

The second ligand (e.g., a VHL or CRBN ligand with a carboxylic acid for amidation)

-

Amide coupling reagents (e.g., HATU, DIPEA)

Procedure:

-

First Coupling (Sₙ2 Reaction):

-

Dissolve the nucleophilic component and the base in the chosen solvent.

-

Add this compound and stir the reaction, possibly with gentle heating, until completion (monitored by LC-MS).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by chromatography.

-

-

Boc Deprotection:

-

Follow the deprotection protocol outlined in section 3.1 to remove the Boc group and isolate the free piperazine.

-

-

Second Coupling (Amide Bond Formation):

-

Dissolve the deprotected piperazine intermediate, the second ligand (with a carboxylic acid), and the amide coupling reagents in a suitable solvent like DMF.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC using preparative HPLC.

-

Versatility in Nucleophilic Substitution Reactions

The electrophilic nature of the bromoacetyl group allows for reactions with a broad range of nucleophiles, making this building block highly versatile.

Reaction with Amines

The reaction with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Protocol: Reaction with Aniline

-

Dissolve aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in DMF.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Stir at room temperature for 4-12 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Reaction with Thiols

Thiols are excellent nucleophiles and react rapidly with the bromoacetyl group, often without the need for a strong base.

Protocol: Reaction with Thiophenol

-

Dissolve thiophenol (1.05 eq) in THF.

-

Add this compound (1.0 eq).

-

Stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography.

Reaction with Phenols

Phenols, being less nucleophilic than amines or thiols, typically require a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

Protocol: Reaction with 4-Methoxyphenol

-

Suspend 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq) in acetone.

-

Add this compound (1.0 eq).

-

Heat the mixture to reflux for 6-18 hours.

-

Cool, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity, coupled with the desirable properties of the piperazine scaffold, makes it an invaluable reagent for the synthesis of complex and biologically active molecules. From kinase inhibitors to the cutting-edge field of targeted protein degradation with PROTACs, this compound provides an efficient and modular entry point for constructing novel therapeutics. The protocols and strategic considerations outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery endeavors.

References

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances.

-

Technical Support Center: Deprotection of Boc-Protected Piperazines. (n.d.). Benchchem.

- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society.

-

tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441. (n.d.). PubChem.

-

The Science Behind Palbociclib: Understanding Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. (n.d.). PubMed.

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). ResearchGate.

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.). RSC Publishing.

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central.

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PubMed Central.

-

Synthesis method of palbociclib intermediate. (n.d.). Patsnap.

-

This compound | 112257-12-2. (n.d.). Benchchem.

-

Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons.

-

This compound | 112257-12-2. (n.d.). ChemicalBook.

-

Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (n.d.). PubMed Central.

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ACS Publications.

-

Synthesis and Clinical Development of Palbociclib: An Overview. (n.d.). ResearchGate.

-

tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. (n.d.). PubChem.

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. (n.d.). PubChem.

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate.

-

Process for the preparation of ibrutinib. (n.d.). Google Patents.

-

Synthesis of [ 13 C 6 ]‐Ibrutinib. (n.d.). ResearchGate.

-

Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. (n.d.). PubMed Central.

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). RSC Publishing.

-

Synthesis method of ibrutinib. (n.d.). Google Patents.

-

Synthesis method of ibrutinib. (n.d.). Google Patents.

-

In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. (2023). NIH.

-

Synthesis method of brigatinib intermediate. (n.d.). Google Patents.

-

Preparation method of ALK inhibitor brigatinib. (n.d.). Google Patents.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). MDPI.

-

Bavdegalutamide (ARV-110) | AR PROTAC Degrader. (n.d.). MedChemExpress.

-

Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (n.d.). BroadPharm.

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (n.d.). PubMed Central.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate.

-

Reaction of tert‐butyl phenylperacetate (50) with thiophenol (51). (n.d.). ResearchGate.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 112257-12-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate CAS number 112257-12-2

An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS: 112257-12-2)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a bifunctional reagent of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, core reactivity, detailed synthesis protocols, and key applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile molecule for the synthesis of complex pharmaceutical intermediates, covalent inhibitors, and chemical probes.

Introduction: A Versatile Bifunctional Building Block

This compound is a synthetic organic compound featuring two key functional domains: a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive α-bromoacetyl moiety.[1][2] This unique architecture makes it an exceptionally valuable intermediate.

-

The Boc-Protected Piperazine Core: The piperazine ring is a common scaffold in pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and to serve as a linker between different pharmacophores. The Boc group provides a robust, acid-labile protecting group, allowing for selective reactions at the bromoacetyl terminus before subsequent deprotection and functionalization of the piperazine nitrogen.

-

The Bromoacetyl "Warhead": The bromoacetyl group is a potent electrophile, designed to react with nucleophiles.[1] This functionality is the cornerstone of its use in creating covalent inhibitors, where it forms a stable, irreversible bond with nucleophilic amino acid residues (e.g., cysteine) in a protein's active site.[1]

This combination of a versatile scaffold and a reactive handle enables its application as a building block for a wide range of complex molecules, from targeted covalent kinase inhibitors to linkers used in Proteolysis Targeting Chimeras (PROTACs).[1][3][4]

Physicochemical Properties & Characterization

A thorough understanding of the compound's properties is essential for its effective use and handling.

Key Properties

The quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 112257-12-2 | [1][2][5][6] |

| Molecular Formula | C₁₁H₁₉BrN₂O₃ | [2][6][7] |

| Molecular Weight | 307.18 g/mol | [2][6] |

| Appearance | White to light beige solid | [2][7] |

| Melting Point | 23-242°C (Note: This appears to be a typo in the source, a more realistic range is likely much narrower, e.g., 93-95°C, but the source states this) | [2] |

| Purity | Typically ≥97% | [7] |

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through standard spectroscopic methods. Published data provides a reliable reference for validation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (250 MHz, CDCl₃) δ (ppm): 3.87 (s, 2H, -C(=O)CH₂ Br), 3.61-3.41 (m, 8H, piperazine ring protons), 1.46 (s, 9H, -C(CH₃ )₃).[2] The singlet at 3.87 ppm is characteristic of the methylene protons adjacent to the bromine and carbonyl group. The large singlet at 1.46 ppm confirms the presence of the intact Boc protecting group.

-

¹³C NMR (63 MHz, CDCl₃) δ (ppm): 165.5 (C=O, amide), 154.5 (C=O, carbamate), 80.5 (C (CH₃)₃), 46.6 (piperazine CH₂), 40.9 (piperazine CH₂), 28.4 (-C(C H₃)₃), 25.7 (-C H₂Br).[2]

-

-

Infrared (IR) Spectroscopy:

-

IR (KBr, cm⁻¹): Key peaks include ~1689 cm⁻¹ (amide carbonyl stretch) and ~1632 cm⁻¹ (carbamate carbonyl stretch).[2]

-

Core Reactivity: The Electrophilic Bromoacetyl Group

The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. It readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1]

Causality of Reactivity: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, making the methylene carbon highly susceptible to nucleophilic attack. Bromine is an excellent leaving group, further facilitating the reaction.

This reactivity is particularly exploited in targeting cysteine residues in proteins. The thiol side chain of cysteine is a potent biological nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction forms a stable thioether bond, effectively creating an irreversible, covalent link between the molecule and the protein target.[1]

Caption: SN2 reaction of the bromoacetyl moiety with a cysteine thiolate.

Synthesis and Purification Workflow

The compound is synthesized via a straightforward acylation of N-Boc-piperazine. The protocol described here is adapted from established literature procedures.[2]

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

-

Preparation: To a solution of N-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM), cool the reaction mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: A non-nucleophilic base (triethylamine) is used to quench the HBr byproduct without competing with the piperazine nucleophile. The low temperature is critical to control the high reactivity of the acid bromide and prevent side reactions.

-

-

Acylation: Slowly add bromoacetyl bromide (1.0 eq.) dropwise to the cooled solution. Maintain vigorous stirring.

-

Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM and wash with deionized water to remove triethylammonium bromide salts.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification (Self-Validation): Purify the crude product by recrystallization from a suitable solvent such as diethyl ether. This step is crucial for removing unreacted starting materials and byproducts.

-

Final Characterization: Dry the resulting white solid under vacuum. Confirm the identity and purity of the final product using NMR and IR spectroscopy, comparing the results to established data.[2]

Applications in Drug Discovery and Chemical Biology

The unique structure of this reagent makes it a valuable tool in several areas of research.

-

Targeted Covalent Inhibitors: The bromoacetyl group serves as an effective electrophilic "warhead" for covalent inhibitors. By incorporating this moiety into a ligand designed to bind non-covalently to a specific protein, researchers can achieve irreversible inhibition. This strategy has been successfully applied in the development of kinase inhibitors, where covalent binding to a non-catalytic cysteine residue in the active site can lead to high potency and prolonged duration of action.[1] The compound is also known as an inhibitor of transglutaminase.[2]

-

Synthesis of PROTAC Linkers: While analogues like tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate are directly cited as PROTAC linkers, the title compound is an ideal precursor for similar linkers.[3] After coupling the bromoacetyl end to a target-binding ligand, the Boc group can be removed to reveal a secondary amine, which can then be attached to an E3 ligase-binding ligand, completing the PROTAC construct.

-

General Synthetic Intermediate: It serves as a versatile building block for synthesizing more complex piperazine-containing molecules. The bromoacetyl group can be displaced by various nucleophiles like amines, thiols, or alkoxides, allowing for the introduction of diverse functionalities.[1]

Experimental Protocol: Model Cysteine Alkylation

This protocol provides a self-validating workflow to demonstrate the core reactivity of the compound with a model thiol, N-acetyl-L-cysteine, simulating its reaction with a protein.

Caption: Experimental workflow for a model cysteine alkylation reaction.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of N-acetyl-L-cysteine in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Rationale: A pH of 7.4 ensures a significant population of the more nucleophilic thiolate anion of cysteine.

-

-

Reaction:

-

In a microcentrifuge tube, combine 110 µL of the N-acetyl-L-cysteine solution with 790 µL of the phosphate buffer.

-

Initiate the reaction by adding 100 µL of the reagent stock solution for a final reaction volume of 1 mL and final concentrations of ~1.1 mM N-acetyl-L-cysteine and 1.0 mM reagent.

-

Incubate the reaction at room temperature for 1 hour.

-

-

Analysis (Self-Validation):

-

Take a 10 µL aliquot of the reaction mixture and dilute it 1:100 with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analyze the diluted sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the alkylated product. (Expected [M+H]⁺ = 434.20 m/z). The disappearance of the starting material peak can also be monitored.

-

Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage in a freezer at -20°C is recommended, particularly for solutions.[3][11]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]

Conclusion

This compound stands out as a high-value reagent for chemical and pharmaceutical research. Its dual functionality—a protected, versatile piperazine core and a precisely reactive bromoacetyl group—provides a streamlined path to complex molecular architectures. From the rational design of targeted covalent inhibitors to its use as a foundational building block, its utility is well-established. The straightforward synthesis, predictable reactivity, and commercial availability ensure its continued role in advancing drug discovery and chemical biology.

References

-

Benchchem. This compound | 112257-12-2.

-

ChemicalBook. This compound | 112257-12-2.

-

PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | C11H21BrN2O2 | CID 15946441.

-

Common Chemistry. 1-Piperazinecarboxylic acid, 4-(bromoacetyl)-, 1,1-dimethylethyl ester.

-

SynQuest Laboratories. 4-(Bromoacetyl)-1-Boc-piperazine | 112257-12-2.

-

A-Z Chemical Network. SAFETY DATA SHEET: this compound.

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

-

BLD Pharm. SAFETY DATA SHEET: tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.

-

MedChemExpress. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate - Product Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET: tert-Butyl bromoacetate.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

MedChemExpress. tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate-SDS.

-

PubChemLite. Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (C12H20BrNO3).

-

Smolecule. Tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate.

-

MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

-

Sigma-Aldrich. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.

-

MedChemExpress. Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

-

CymitQuimica. tert-butyl 4-(bromoacetyl)-1-piperazinecarboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 112257-12-2 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 112257-12-2: 1-Piperazinecarboxylic acid, 4-(bromoacet… [cymitquimica.com]

- 6. CAS 112257-12-2 | 4H56-9-AE | MDL MFCD16990579 | 4-(Bromoacetyl)-1-Boc-piperazine | SynQuest Laboratories [synquestlabs.com]

- 7. tert-butyl 4-(bromoacetyl)-1-piperazinecarboxylate [cymitquimica.com]

- 8. aaronchem.com [aaronchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | 655225-01-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a reactive chemical probe with significant potential in the study of biological systems. As a bifunctional molecule, it incorporates a piperazine scaffold, a common motif in medicinal chemistry, with a reactive bromoacetyl group, positioning it as a tool for covalent modification of biological targets. This document will delve into its chemical properties, synthesis, mechanism of action as a covalent inhibitor, and its established role as an inhibitor of transglutaminase. Furthermore, it will provide detailed experimental protocols for its synthesis and potential application in biological research.

Introduction: The Power of Covalent Probes in Chemical Biology

Covalent inhibitors have re-emerged as a powerful tool in drug discovery and chemical biology. Unlike their non-covalent counterparts that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond with a specific amino acid residue, often a nucleophile like cysteine, lysine, or serine, within the target protein. This irreversible or slowly reversible binding can offer several advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.

This compound belongs to the class of haloacetamide-containing covalent modifiers. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack from amino acid side chains, leading to the formation of a stable covalent adduct. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for its use as a versatile intermediate, enabling further chemical modifications to develop more complex probes or drug candidates.

Chemical Properties and Synthesis

Chemical Structure: